3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Overview
Description
3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms and a pentyl-substituted bicyclohexyl group attached to a biphenyl core. Its molecular formula is C23H28F2, and it is often used in the study of liquid crystals and other advanced materials .
Preparation Methods
The synthesis of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the fluorine atoms: Fluorination is often carried out using electrophilic fluorinating agents such as Selectfluor.
Attachment of the pentyl-substituted bicyclohexyl group: This step involves the use of Grignard reagents or organolithium compounds to introduce the bicyclohexyl moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl has several scientific research applications:
Liquid Crystals: This compound is used in the development of liquid crystal materials due to its unique molecular structure, which promotes nematic phase behavior.
Material Science: It is studied for its potential use in advanced materials, including organic semiconductors and optoelectronic devices.
Biological Studies: The compound’s fluorinated biphenyl core makes it a useful probe in biological studies, particularly in the investigation of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Hydrophobic Interactions: The pentyl-substituted bicyclohexyl group enhances hydrophobic interactions with target molecules.
Electrostatic Interactions: The presence of fluorine atoms can influence electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl include:
4′-(3,4-Difluoro-phenyl)-4-propyl-bicyclohexyl: This compound has a similar biphenyl core but with different substituents, affecting its liquid crystal properties.
4′-(3,4,5-Trifluoro-phenyl)-4-propyl-bicyclohexyl: The additional fluorine atom in this compound alters its chemical reactivity and physical properties.
These comparisons highlight the unique structural and functional attributes of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl, making it a valuable compound in various research domains.
Properties
IUPAC Name |
1,2-difluoro-4-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F2/c1-2-3-4-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)25-14-16-26(17-15-25)27-18-19-28(30)29(31)20-27/h14-24H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSRDFZYBCCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470572 | |
Record name | AGN-PC-00E29A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-96-6 | |
Record name | AGN-PC-00E29A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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